molecular formula C14H10Cl2N6S2 B13841929 Tizanidine Dimer

Tizanidine Dimer

Cat. No.: B13841929
M. Wt: 397.3 g/mol
InChI Key: GCRUVWHTHKWBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tizanidine Dimer is an impurity of Tizanidine, a centrally acting alpha-2 adrenergic receptor agonist used as a short-acting muscle relaxant for the management of spasticity . The parent compound, Tizanidine, works by increasing presynaptic inhibition of motor neurons in the central nervous system, which reduces the release of excitatory neurotransmitters like glutamate and aspartate . This mechanism underlies its efficacy in treating muscle spasticity resulting from conditions such as multiple sclerosis, spinal cord injury, and acquired brain injury . As a dimeric impurity of Tizanidine, this compound serves as a critical analytical standard for research and development purposes. It is primarily used in pharmaceutical quality control to ensure the purity, safety, and stability of Tizanidine active pharmaceutical ingredient (API) and its finished drug products. Researchers utilize the this compound to develop and validate analytical methods, such as HPLC and LC-MS, for the identification and quantification of impurities in accordance with ICH guidelines. The molecular formula of this compound is C14H10Cl2N6S2, with a molecular weight of 397.3 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H10Cl2N6S2

Molecular Weight

397.3 g/mol

IUPAC Name

N,N'-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H10Cl2N6S2/c15-7-1-3-9-13(21-23-19-9)11(7)17-5-6-18-12-8(16)2-4-10-14(12)22-24-20-10/h1-4,17-18H,5-6H2

InChI Key

GCRUVWHTHKWBSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)NCCNC3=C(C=CC4=NSN=C43)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Routes for Tizanidine

Tizanidine (chemical name: 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) is typically synthesized through cyclization reactions involving substituted benzothiadiazole derivatives and imidazolidine derivatives. Key approaches include:

  • Cyclization of substituted benzothiadiazole intermediates with imidazolidine derivatives in the presence of bases and sometimes heavy metal catalysts (e.g., mercury, lead) in inert solvents. This method is described in Swiss patent CH 579,565 and other patents.

  • Reaction of 2-amino-4-chloro-2,1,3-benzothiadiazole with imidazolidine derivatives (Z=O or Z=S) to form tizanidine or its analogs.

  • Use of dehydrocondensation agents such as phosphorus(V) oxychloride, sulfuric acid, phosphoric acid, sulfuryl chloride, or dicyclohexylcarbodiimide to facilitate ring closure and formation of tizanidine derivatives.

Preparation of Tizanidine Hydrochloride

Tizanidine hydrochloride is commonly prepared by:

  • Dissolving tizanidine base in dimethylformamide (DMF), filtering with activated charcoal, and saturating the filtrate with gaseous hydrogen chloride at approximately 60°C, yielding crude tizanidine hydrochloride.

  • Crystallization from a water/ethanol mixture after cooling to 0–5°C to obtain purified tizanidine hydrochloride with high purity (up to 99.95% by HPLC).

Preparation of Tizanidine Salts (Acetate, Formate, Propionate, Dichloroacetate)

Various tizanidine salts are prepared by reacting the tizanidine base with corresponding carboxylic acids in isopropyl alcohol or acetic acid, followed by crystallization:

Salt Type Acid Used Solvent Conditions Yield & Purity Thermal Transitions (DSC)
Tizanidine Acetate Acetic acid Acetic acid + acetone Heating to 70–80°C, cooling to 0–5°C 95.5% theoretical yield Endothermic at 166°C and 224°C
Tizanidine Formate Formic acid Isopropyl alcohol Heating to boil, cooling to 0–5°C High purity (exact yield not specified) Not specified
Tizanidine Propionate Propionic acid Isopropyl alcohol Heating to boil, cooling to 0–5°C High purity (exact yield not specified) Endothermic at 94°C, 148°C, and 217°C
Tizanidine Dichloroacetate Dichloroacetic acid Isopropyl alcohol Heating to boil, addition of ethyl acetate, cooling High purity (exact yield not specified) Endothermic at 187°C, exothermic at 190°C

These salts are isolated by filtration and drying after crystallization.

Preparation and Identification of Tizanidine Dimer and Related Impurities

Identification of this compound as a Process Impurity

During the synthesis of tizanidine hydrochloride, a dimeric impurity can form due to side reactions. One study isolated and characterized a process impurity identified as a this compound:

  • The impurity was isolated by preparative high-performance liquid chromatography (HPLC) from tizanidine hydrochloride batches.

  • Spectroscopic data including nuclear magnetic resonance (NMR) and mass spectrometry indicated the impurity lacked chlorine isotopic patterns, suggesting substitution of chlorine by an S-ethyl group.

  • The structure was established as 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride, consistent with a dimer formed by displacement of chlorine by ethanethiol liberated during the conversion of a precursor compound.

Proposed Formation Mechanism of this compound

  • The dimer impurity likely forms during the conversion of S-ethyl-N-(5-chloro-2,1,3-benzothiadiazole-4-yl) isothiouronium bromide to tizanidine hydrochloride.

  • Ethanethiol released in this step displaces chlorine atoms, leading to the formation of the dimeric impurity.

  • This side reaction occurs under conditions involving ethylenediamine and p-toluenesulfonic acid in a toluene/water mixture.

Synthetic Preparation of this compound for Confirmation

  • The dimer structure was confirmed by synthesizing a sample using the proposed reaction pathway and comparing its spectral data with the isolated impurity.

Analytical Characterization of Tizanidine and Its Dimer

Parameter Tizanidine Hydrochloride This compound Impurity
13C NMR Chemical Shifts Positions 158.4 to 121.9 ppm Similar aromatic region; additional signals at 25.9 (CH2) and 14.6 (CH3) for S-ethyl group
1H NMR Chemical Shifts Aromatic protons at 8.18 and 7.92 ppm; methylene at 3.69 ppm Aromatic protons shifted slightly; methylene quartet at 3.18 ppm; methyl triplet at 1.28 ppm
Mass Spectrometry Chlorine isotopic pattern present Absence of chlorine isotopic pattern
Salt Formation Forms hydrochloride salt confirmed by silver nitrate test Also forms hydrochloride salt

Summary Table of Preparation Methods

Step Method Description Key Conditions/Notes Outcome/Remarks
Cyclization Reaction of substituted benzothiadiazole with imidazolidine derivatives Use of bases, inert solvents, sometimes heavy metals Formation of tizanidine base
Salt Formation (Hydrochloride) Dissolution in DMF, filtration, saturation with gaseous HCl at 60°C Activated charcoal filtration, crystallization in water/ethanol High purity tizanidine hydrochloride crystals
Salt Formation (Acetate, Formate, Propionate, Dichloroacetate) Reaction with respective acids in isopropyl alcohol or acetic acid Heating to boil, cooling to 0–5°C, filtration Crystalline salts with defined thermal profiles
Dimer Impurity Formation Side reaction during hydrochloride salt formation Displacement of chlorine by ethanethiol Formation of 5-S-ethyl this compound impurity
Dimer Isolation and Characterization Preparative HPLC, NMR, mass spectrometry Confirmation by comparison with synthetic sample Identification and structural elucidation

Final Remarks

The preparation of this compound is primarily understood as a side reaction impurity during tizanidine hydrochloride synthesis. Control of reaction conditions and purification steps is essential to minimize its formation. The detailed analytical characterization supports quality control and process optimization in pharmaceutical manufacturing of tizanidine derivatives.

Scientific Research Applications

Research Applications of Tizanidine Dimer

  • Enhanced Therapeutic Efficacy :
    • Preliminary studies suggest that this compound may exhibit improved pharmacokinetic properties compared to its monomeric counterpart. The dimerization could potentially enhance the drug's binding affinity to receptors, leading to more effective muscle spasticity management.
  • Transdermal Delivery Systems :
    • Recent investigations have explored the formulation of transdermal patches incorporating this compound. These patches aim to provide controlled release of the drug, improving patient compliance and minimizing gastrointestinal side effects associated with oral administration .
    Formulation Type Release Kinetics Therapeutic Efficacy
    Oral TabletsRapid releaseHigh peak plasma levels
    Transdermal PatchesSustained releaseLower peak plasma levels
  • Animal Model Studies :
    • In animal studies, this compound has demonstrated significant anti-spasticity effects when administered both systemically and intrathecally. These studies showed that the dimer could effectively suppress stretch reflex activity (SRA), indicating its potential for treating spasticity in clinical settings .
  • Polymorphic Manipulation :
    • The conformational landscape of this compound has been investigated for its ability to selectively nucleate different polymorphs and solvates. This property is crucial for optimizing drug formulation and stability, which can enhance bioavailability and therapeutic outcomes .

Case Studies

  • Clinical Efficacy in Spasticity Management :
    • A combined analysis of clinical trials indicated that patients treated with Tizanidine exhibited significant reductions in muscle tone compared to placebo groups. Notably, patients with severe spasticity showed a higher likelihood of response to treatment .
  • Safety Profile Assessment :
    • A review highlighted that while Tizanidine is generally well-tolerated, adverse events such as dry mouth and somnolence were reported more frequently than in placebo groups. The introduction of this compound may mitigate some side effects due to its altered pharmacodynamics .

Mechanism of Action

The mechanism of action of Tizanidine Dimer is similar to that of Tizanidine, involving the activation of alpha-2 adrenergic receptors. This activation leads to:

    Presynaptic Inhibition: Reduces the release of excitatory neurotransmitters, decreasing neuronal excitability.

    Polysynaptic Pathways: The dimer primarily affects polysynaptic pathways, reducing the facilitation of spinal motor neurons.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tizanidine vs. Baclofen

  • Mechanism : Baclofen is a GABA-B receptor agonist acting presynaptically to inhibit excitatory neurotransmitter release, whereas tizanidine targets α2-adrenergic receptors .
  • Efficacy : Both agents show comparable reductions in muscle tone and spasm frequency. However, tizanidine preserves muscle strength more effectively; subjective weakness occurs in 10–15% of baclofen users versus <5% with tizanidine .
  • Tolerability: Dry mouth (35% vs. 10%) and somnolence (48% vs. 30%) are more frequent with tizanidine, while baclofen is associated with muscle weakness and abrupt withdrawal risks .

Tizanidine vs. Diazepam

  • Mechanism : Diazepam enhances GABA-A receptor activity, inducing widespread CNS depression .
  • Efficacy : Both reduce spasticity, but diazepam’s sedative effects limit its utility in ambulatory patients. Tizanidine shows a 60–83% responder rate versus 60–65% for diazepam .
  • Tolerability : Diazepam causes greater sedation (55% vs. 30%) and dependency risks, whereas tizanidine’s side effects are milder and transient .

Tizanidine vs. Clonidine

  • Mechanism : Both are α2 agonists, but clonidine’s potent cardiovascular effects (hypotension, bradycardia) limit its use in spasticity .
  • Efficacy : Clonidine is rarely used for spasticity due to its narrow therapeutic window. Tizanidine achieves comparable reflex inhibition with minimal blood pressure changes .
  • Tolerability: Clonidine’s cardiovascular side effects are 10–50 times more pronounced than tizanidine’s .

Tizanidine vs. Dantrolene

  • Mechanism : Dantrolene acts peripherally by inhibiting calcium release in skeletal muscle, unlike tizanidine’s central action .
  • Efficacy : Both reduce spasticity, but dantrolene is less effective in CNS-derived spasticity (e.g., MS) .
  • Tolerability : Dantrolene causes hepatotoxicity (3–5% risk) and muscle weakness, whereas tizanidine has fewer systemic toxicities .

Research Findings and Data Tables

Table 1: Efficacy Comparison in Spasticity Management

Parameter Tizanidine Baclofen Diazepam Dantrolene
Ashworth Score Reduction 21–37% 20–35% 18–30% 15–25%
Responder Rate 60–82% 60–65% 60–65% 50–60%
Muscle Strength Preservation High Moderate Low Low

Table 2: Adverse Effect Profile

Side Effect Tizanidine (%) Baclofen (%) Diazepam (%) Clonidine (%)
Dry Mouth 35 10 5 25
Somnolence 48 30 55 40
Muscle Weakness <5 15 20 10
Hypotension 8 5 3 70

Table 3: Pharmacokinetic Parameters

Parameter Tizanidine Baclofen Diazepam
Half-Life (hours) 2.5 3–4 20–50
Time to Peak (hrs) 1.5 2–3 1–2
Dosing Range (mg/day) 2–36 15–80 4–40

Q & A

Q. What established analytical methods are recommended for quantifying Tizanidine in pharmaceutical formulations and biological matrices?

Methodological Answer: Tizanidine can be quantified using high-performance thin-layer chromatography (HPTLC) with design of experiments (DoE) to optimize parameters like mobile phase composition and migration distance, ensuring robustness . Spectrofluorimetric methods involving derivatization with dansyl chloride offer high sensitivity (detection limits: 0.54–1.81 ng/mL) for plasma and urine analysis, validated via linearity, precision, and recovery tests . Pharmacopeial standards, such as USP dissolution testing (Test 2), provide reproducible protocols for tablet analysis, with impurity profiling using relative response factors .

Q. What experimental models are used to investigate Tizanidine’s mechanism of action on spinal polysynaptic pathways?

Methodological Answer: Human electrophysiological studies employing platform rotations to evoke medium-latency responses (MLRs) in leg muscles (e.g., tibialis anterior) demonstrate Tizanidine’s selective inhibition of group II afferent fibers, assessed via electromyography (EMG) . Preclinical models using intrathecal administration in rodents evaluate hyperalgesia normalization via withdrawal latency measurements, highlighting spinal α2-adrenergic receptor agonism . Comparative studies with clonidine assess hemodynamic and sensory block effects using randomized controlled trials (RCTs) .

Q. How are pharmacokinetic parameters for Tizanidine determined in clinical studies?

Methodological Answer: Dose-response relationships are analyzed using double-blind RCTs with intergroup comparisons (e.g., tizanidine 2 mg vs. 4 mg) and ANOVA for repeated measures to assess isoflurane consumption or hemodynamic changes . Plasma concentration-time profiles are generated via validated bioanalytical methods (e.g., LC-MS/MS), with parameters like Cmax and T½ calculated using non-compartmental analysis .

Advanced Research Questions

Q. How can Quality Risk Management (QRM) and DoE mitigate critical risks in chromatographic method development for Tizanidine?

Methodological Answer: QRM frameworks (ICH Q9) identify critical risk factors (e.g., mobile phase composition) via Ishikawa diagrams and risk priority numbers (RPN >60). Taguchi screening designs prioritize factors, while central composite designs optimize parameters like methanol volume and migration distance. Method operable design regions (MODR) are validated for specificity, accuracy, and precision per ICH Q2R1 .

Q. What methodological improvements address limitations in existing RCTs on Tizanidine’s efficacy for pediatric cerebral palsy (CP)?

Methodological Answer: High-quality RCTs should include blinded assessors, standardized spasticity scales (e.g., Modified Ashworth Scale), and power calculations to address low evidence quality . Stratified randomization by CP subtype and longitudinal follow-up for adverse events (e.g., hypotension) enhance validity. Meta-analyses of existing data can resolve contradictions in efficacy vs. baclofen .

Q. How is isobolographic analysis applied to evaluate synergistic interactions between Tizanidine and local anesthetics?

Methodological Answer: Isobolograms are constructed using ED50 values from dose-response curves (least-squares regression). Combination indices (CI) for intrathecal tizanidine/lidocaine are calculated via two-way ANOVA and Scheffé’s F-test to assess additive/synergistic effects. Motor function scores (e.g., rotarod tests) are analyzed non-parametrically (Mann-Whitney U test) .

Q. What strategies optimize detection limits in spectrofluorimetric Tizanidine assays for complex biological matrices?

Methodological Answer: Pre-column derivatization with dansyl chloride at alkaline pH enhances fluorescence intensity. Matrix effects in plasma are minimized via protein precipitation (e.g., acetonitrile), while urine samples require pH adjustment and filtration. Calibration curves validated with t- and F-tests ensure method comparability to reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.